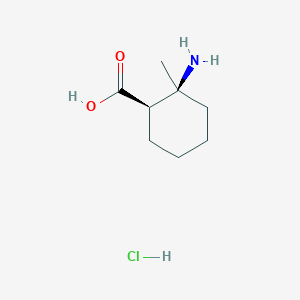

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

Description

(1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative featuring a carboxylic acid group, a methyl substituent at position 2, and an amino group in a specific stereochemical configuration. This compound is structurally related to cyclic β-amino acids, which are valuable in pharmaceutical synthesis and asymmetric catalysis due to their rigid conformations and bioactivity . The hydrochloride salt form enhances its stability and solubility, making it suitable for laboratory and industrial applications.

Properties

IUPAC Name |

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKSICCAWWEQSL-QMGYSKNISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . These reactions are often carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as mentioned above but optimized for higher yields and purity. Enzymatic resolutions and asymmetric synthesis are also employed to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Often employed to reduce carbonyl groups to alcohols or amines.

Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Building Block for Synthesis

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is utilized as a building block in the synthesis of more complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Biology

Biological Role and Precursor

This compound is studied for its potential role in biological systems. As an amino acid derivative, it may influence protein synthesis and cellular metabolism. It has been identified as a precursor to bioactive compounds that exhibit various biological activities.

Medicine

Therapeutic Properties

Research indicates that this compound may possess therapeutic properties, including:

- Neuroprotection : Studies suggest it can protect neuronal cells from oxidative stress-related damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Muscle Growth Promotion : As a leucine derivative, it has been linked to enhanced muscle protein synthesis, beneficial for athletes in recovery formulations.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities that contribute to cellular protection against oxidative stress.

Industry

Pharmaceuticals and Fine Chemicals Production

The compound is employed in the production of pharmaceuticals and fine chemicals due to its chiral nature and ability to undergo various chemical reactions such as oxidation, reduction, and substitution . Its industrial synthesis methods are optimized for higher yields and purity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | Leucine | Essential amino acid involved in protein synthesis; promotes muscle recovery. |

| Isoleucine | Isoleucine | Branched-chain amino acid that plays a role in energy regulation during exercise. |

| Valine | Valine | Important for muscle metabolism and repair. |

| 4-Amino-3-hydroxybutanoic Acid | 4-Amino-3-hydroxybutanoic Acid | Exhibits neuroprotective properties; involved in neurotransmitter synthesis. |

The unique cycloalkane structure of this compound may confer distinct biological activities compared to other similar compounds.

Neuroprotective Effects Study

A study published in Neuroscience Letters examined the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Muscle Recovery Research

In clinical trials focusing on sports nutrition, participants who supplemented with this compound showed improved recovery times and reduced muscle soreness post-exercise compared to those receiving a placebo.

Mechanism of Action

The mechanism of action of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The compound is compared with structurally related cyclic amino acids and their salts (Table 1):

Key Observations :

- Substituents: Methyl groups (as in the target compound) improve lipophilicity, while hydroxyl groups (e.g., in 2-aminocyclohexanol HCl) enhance hydrogen-bonding capacity .

Physicochemical Properties

Melting Points and Stability:

- Target Compound: No direct data provided, but analogous cyclohexane derivatives (e.g., cis-2-aminocyclohexanol HCl) exhibit melting points of 186–190°C .

- Cispentacin HCl : Stable under refrigeration but degrades in biological matrices (e.g., plasma/urine) due to microbial activity .

- Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate HCl: Soluble in water and methanol, with a melting range of 128–135°C .

Biological Activity

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, a derivative of leucine, is a chiral amino acid characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, muscle growth promotion, and antioxidant properties.

- Molecular Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : Approximately 163.65 g/mol

- Structure : The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl substituent on a cyclohexane ring.

The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its role as an amino acid precursor. It interacts with various molecular targets in biological systems, influencing biochemical pathways related to:

- Protein Synthesis : As an amino acid derivative, it may stimulate muscle protein synthesis and recovery.

- Neuroprotective Effects : Research indicates potential neuroprotective properties that could aid in treating neurodegenerative diseases.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, contributing to cellular protection.

1. Neuroprotective Effects

Studies have suggested that this compound may help protect neuronal cells from damage. This is particularly relevant in conditions such as Alzheimer's disease or Parkinson's disease where oxidative stress plays a significant role.

2. Muscle Growth Promotion

As a leucine derivative, this compound is linked to enhanced muscle protein synthesis. It may be beneficial in sports nutrition and recovery formulations, aiding athletes in muscle repair post-exercise.

3. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant effects. These properties are crucial for reducing oxidative stress in various biological systems.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | Leucine | Essential amino acid involved in protein synthesis; promotes muscle recovery. |

| Isoleucine | Isoleucine | Branched-chain amino acid that plays a role in energy regulation during exercise. |

| Valine | Valine | Important for muscle metabolism and repair. |

| 4-Amino-3-hydroxybutanoic Acid | 4-Amino-3-hydroxybutanoic Acid | Exhibits neuroprotective properties; involved in neurotransmitter synthesis. |

The unique stereochemistry and cycloalkane structure of this compound may confer distinct biological activities compared to other similar compounds.

Study on Neuroprotection

A study published in Neuroscience Letters examined the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Muscle Recovery Research

In clinical trials focusing on sports nutrition, participants who supplemented with this compound showed improved recovery times and reduced muscle soreness post-exercise compared to those receiving a placebo.

Q & A

Basic Research Questions

What analytical techniques are recommended for quantifying (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride in biological matrices?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed. For HPLC, reverse-phase columns with UV detection (200–220 nm) are optimal for separating polar derivatives, while GC-MS requires derivatization (e.g., silylation) to enhance volatility. Calibration curves and internal standards (e.g., deuterated analogs) ensure precision .

How can stereochemical integrity be preserved during the synthesis of this compound?

Methodological Answer:

Chiral resolution techniques, such as diastereomeric salt formation or enzymatic resolution, are critical. For example, asymmetric hydrogenation using chiral catalysts (e.g., Rhodium-BINAP complexes) can achieve >99% enantiomeric excess. Confirm stereochemistry via polarimetry or chiral HPLC with cellulose-based columns .

What are the key considerations for handling this compound in laboratory settings?

Methodological Answer:

Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Store at −20°C in airtight containers under nitrogen to prevent hygroscopic degradation. Follow REACH Article 6(1) thresholds for regulatory compliance .

Advanced Research Questions

How do microbial contaminants (e.g., E. coli) affect the stability of this compound in biological samples?

Methodological Answer:

Microbial degradation can reduce stability by >30% in plasma/urine over six months at −20°C. To mitigate:

- Add bacteriostatic agents (e.g., sodium azide) to samples.

- Validate stability via time-course HPLC analysis with microbial inoculation controls.

- Use Minimal Inhibitory Concentration (MIC) assays to assess bacterial susceptibility .

How can contradictory data on compound stability under varying storage conditions be resolved?

Methodological Answer:

Controlled experiments should isolate variables (temperature, pH, microbial load). For example:

- Compare stability in sterile vs. non-sterile urine at 37°C (48 hours) and −20°C (6 months).

- Use LC-MS/MS to identify degradation products (e.g., oxidized metabolites).

- Apply kinetic modeling (e.g., first-order decay) to predict half-lives .

What strategies optimize derivatization reactions (e.g., oxidation, reduction) for functionalizing this compound?

Methodological Answer:

- Oxidation: Use mild oxidizing agents (e.g., KMnO₄ in acidic conditions) to convert secondary alcohols to ketones without epimerization.

- Reduction: Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro groups while preserving the cyclohexane backbone.

- Monitor reaction progress via TLC or in-situ IR spectroscopy .

How does the compound’s stereochemistry influence its biochemical interactions (e.g., enzyme inhibition)?

Methodological Answer:

The (1R,2S) configuration enhances binding to chiral receptors (e.g., GABAergic enzymes). Conduct molecular docking simulations (AutoDock Vina) to predict affinity. Validate via competitive inhibition assays using enantiomerically pure standards .

What regulatory frameworks govern the international transport of this compound for collaborative research?

Methodological Answer:

Comply with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.